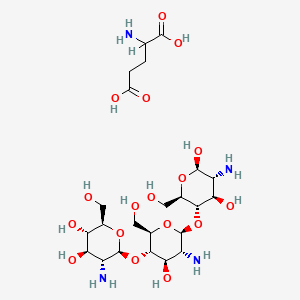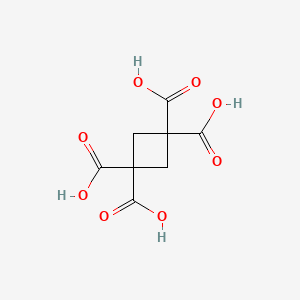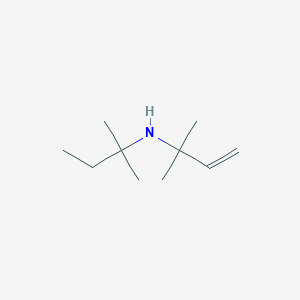
L-Glutamic acid, compd. with chitosan
Descripción general
Descripción
L-Glutamic acid, compd. with chitosan is a compound that has been used in the creation of hydrogels . These hydrogels have the potential for use in controlled drug release systems . The hydrogels are synthesized from natural polymers, which allows for the development of new materials that can provide more effective, selective, and safe therapies .
Synthesis Analysis
The synthesis of these hydrogels involves an amidation reaction between the amino groups of chitosan and the carboxyl groups of L-glutamic acid . This process uses N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as an activator of the carboxyl groups . The hydrogels are synthesized using diluted acetic acid as a solvent, with glutamic acid acting as a crosslinking agent and EDC as a catalyst .Molecular Structure Analysis
The hydrogels obtained from this synthesis process are characterized by various techniques, including SEM, FTIR, and TGA . These techniques help to analyze the molecular structure of the hydrogels .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these hydrogels include the amidation reaction between the amino groups of chitosan and the carboxyl groups of L-glutamic acid . This reaction is facilitated by the use of EDC as an activator of the carboxyl groups .Physical And Chemical Properties Analysis
The hydrogels exhibit excellent swelling capacity and good performance when exposed to different pH and temperature conditions . They also have the capacity to absorb large amounts of water, swell, and increase their volume considerably without losing their shape until they reach their maximum swelling degree .Mecanismo De Acción
The hydrogels of chitosan crosslinked with glutamic acid have potential use in the controlled release of drugs . The hydrogels exhibit excellent swelling capacity and good performance when exposed to different pH and temperature conditions . This makes them suitable for use as reservoirs for controlled drug release .
Safety and Hazards
L-Glutamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Direcciones Futuras
The injectable hydrogels based on poly(L-glutamic acid) and chitosan demonstrate attractive properties for future application in pharmaceutical delivery and tissue engineering . They have been widely used in regenerative medicine . The hydrogels are fabricated by self-crosslinking aldehyde-modified PLGA (PLGA–CHO) and lactic acid-modified chitosan (CS–LA) .
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;2-aminopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13.C5H9NO4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;6-3(5(9)10)1-2-4(7)8/h4-18,22-29H,1-3,19-21H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPUOEGWSNUHLZ-LMPPTDEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C(C(=O)O)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N4O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004849 | |
| Record name | Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3086190 | |
CAS RN |
84563-76-8 | |
| Record name | L-Glutamic acid, compd. with chitosan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084563768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamic acid--2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranosyl-(1->4)-2-amino-2-deoxyhexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(2-Acetylphenyl)phenyl]ethanone](/img/structure/B1622603.png)

![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)




![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)

